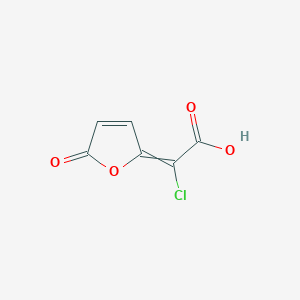![molecular formula C18H23O3P B14279664 Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate CAS No. 149685-12-1](/img/structure/B14279664.png)
Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C16H19O3P. This compound is characterized by the presence of a biphenyl group attached to a phosphonate ester. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities .
Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method . This method delivers products of P-C bond formation in high yields within a short reaction time and can be easily adapted to large-scale preparations .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), palladium catalysts, and copper catalysts . Reaction conditions often involve room temperature or mild heating, and the use of microwave irradiation can accelerate certain reactions .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids . The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of polymers, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophiles, facilitating various chemical transformations. The biphenyl group provides additional stability and reactivity to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different structural features.
Triethyl phosphite: Used in similar reactions but has different physical and chemical properties.
Uniqueness
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is unique due to its biphenyl group, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in specific synthetic applications and industrial processes .
Propiedades
Número CAS |
149685-12-1 |
|---|---|
Fórmula molecular |
C18H23O3P |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-(1-diethoxyphosphorylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H23O3P/c1-4-20-22(19,21-5-2)15(3)16-11-13-18(14-12-16)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
Clave InChI |
OIJZFBNMGPWULK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)C1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)


![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
